molecular formula C15H12ClN3O3S B3126135 N'-[(1E)-(2-chloro-5-nitrophenyl)methylidene]-2-(phenylsulfanyl)acetohydrazide CAS No. 331460-62-9

N'-[(1E)-(2-chloro-5-nitrophenyl)methylidene]-2-(phenylsulfanyl)acetohydrazide

Cat. No.: B3126135
CAS No.: 331460-62-9
M. Wt: 349.8 g/mol
InChI Key: MXOZDDUBWPVBLD-RQZCQDPDSA-N
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Description

N'-[(1E)-(2-Chloro-5-nitrophenyl)methylidene]-2-(phenylsulfanyl)acetohydrazide (referred to hereafter as Compound A) is a hydrazide derivative characterized by a (2-chloro-5-nitrophenyl)methylidene moiety and a phenylsulfanyl group.

Properties

IUPAC Name

N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O3S/c16-14-7-6-12(19(21)22)8-11(14)9-17-18-15(20)10-23-13-4-2-1-3-5-13/h1-9H,10H2,(H,18,20)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXOZDDUBWPVBLD-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)SCC(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-(2-chloro-5-nitrophenyl)methylidene]-2-(phenylsulfanyl)acetohydrazide typically involves the condensation of 2-chloro-5-nitrobenzaldehyde with 2-(phenylsulfanyl)acetohydrazide. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-(2-chloro-5-nitrophenyl)methylidene]-2-(phenylsulfanyl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(1E)-(2-chloro-5-nitrophenyl)methylidene]-2-(phenylsulfanyl)acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(1E)-(2-chloro-5-nitrophenyl)methylidene]-2-(phenylsulfanyl)acetohydrazide is not fully understood. its biological activity is thought to be related to its ability to interact with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, potentially leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Effects on Electronic Properties and Bioactivity

Nitro- vs. Hydroxy-Substituted Analogues
  • Exhibits moderate antibacterial activity against Staphylococcus aureus but is inactive against E. coli. Its copper complex shows enhanced activity, suggesting metal coordination improves efficacy .
Fluorinated Analogues
  • Compound C : N′-[(E)-(2-Chloro-6-fluorophenyl)methylene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide ()
    • Incorporates fluorine and a benzimidazole-sulfanyl group. Fluorine’s electronegativity enhances metabolic stability and membrane permeability.
    • Comparison : The absence of fluorine in Compound A may reduce its pharmacokinetic stability but could simplify synthesis.
Heterocyclic Modifications
  • Compound D: 2-{[4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N′-[(E)-(2-chloro-5-nitrophenyl)methylidene]acetohydrazide () Features a triazole ring instead of phenylsulfanyl. The triazole’s π-π stacking and hydrogen-bonding capabilities may enhance target affinity.

Spectroscopic and Computational Insights

  • Compound B () was characterized via IR, NMR, and mass spectrometry. Computational studies (PM3 method) revealed a planar geometry and dipole moment of 4.2 Debye, indicating moderate polarity.
  • Compound G: Fluorinated hydrazones () showed enhanced antibacterial activity (MIC = 13.3–26.6 μM against E. coli and K. pneumoniae).

Tabulated Comparison of Key Analogues

Compound ID Substituents Molecular Formula Bioactivity (Where Reported) Synthesis Yield Key Reference
Compound A (Target) 2-Chloro-5-nitrophenyl, phenylsulfanyl C₁₅H₁₂ClN₃O₃S Not explicitly reported - -
Compound B () 5-Chloro-2-hydroxyphenyl C₉H₈ClN₂O₂ Moderate anti-S. aureus; Cu complex enhances 73%
Compound D () 4-Ethyl-5-(4-methoxyphenyl)-1,2,4-triazole, 2-chloro-5-nitrophenyl C₂₀H₁₉ClN₆O₄S Not reported -
Compound E () 2-Nitrophenyl, purine-sulfanyl C₁₃H₁₁N₇O₂S Antithyroid activity (in vitro) 72%
Compound G () 4-Fluorophenyl, benzimidazole-sulfanyl C₁₅H₁₂FN₃O₂S MIC = 13.3–26.6 μM (antibacterial) -

Biological Activity

N'-[(1E)-(2-chloro-5-nitrophenyl)methylidene]-2-(phenylsulfanyl)acetohydrazide is a synthetic compound belonging to the class of hydrazides and Schiff bases, which are known for their diverse biological activities. This compound, characterized by its unique structure, has attracted attention in medicinal chemistry due to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H10ClN3O2C_{13}H_{10}ClN_{3}O_{2}. The compound features a chloro-nitrophenyl moiety and a phenylsulfanyl group, which contribute to its biological activity. The presence of the nitro group is often associated with increased antibacterial and anticancer properties.

Structural Formula

N 1E 2 chloro 5 nitrophenyl methylidene 2 phenylsulfanyl acetohydrazide\text{N 1E 2 chloro 5 nitrophenyl methylidene 2 phenylsulfanyl acetohydrazide}

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of Schiff bases and hydrazides. The compound has been evaluated for its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Key Findings:

  • Minimum Inhibitory Concentrations (MIC): The compound demonstrated significant antibacterial activity with MIC values comparable to standard antibiotics.
  • Mechanism of Action: It is suggested that the antibacterial effect may be due to the disruption of bacterial cell membranes, leading to cell lysis.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

The potential anticancer properties of this compound have also been explored. Research indicates that it may induce apoptosis in cancer cells through various pathways, including the regulation of cell cycle proteins.

Case Study:
A study involving human leukemia cell lines showed that treatment with the compound resulted in significant cell death, suggesting its potential as an anticancer agent. Further investigations are needed to elucidate the precise mechanisms involved.

Cytotoxicity

While exhibiting antimicrobial and anticancer activities, it is crucial to assess the cytotoxic effects on normal cells. Preliminary studies indicate that the cytotoxicity of this compound is relatively low at therapeutic concentrations, making it a promising candidate for further development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-[(1E)-(2-chloro-5-nitrophenyl)methylidene]-2-(phenylsulfanyl)acetohydrazide
Reactant of Route 2
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N'-[(1E)-(2-chloro-5-nitrophenyl)methylidene]-2-(phenylsulfanyl)acetohydrazide

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